

# The Role of Human Myeloperoxidase (HMPO) in Innate Immunity: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

## Introduction

Human Myeloperoxidase (**HMPO**), a heme-containing peroxidase enzyme, is a cornerstone of the innate immune system.[1][2][3] Predominantly found within the azurophilic granules of neutrophils, and to a lesser extent in monocytes, MPO is a critical component of the host's first line of defense against invading pathogens.[1][4][5] Upon neutrophil activation at sites of infection or inflammation, MPO is released into the phagosome or the extracellular space, where it catalyzes the production of potent microbicidal agents.[1][5][6] This guide provides an in-depth overview of the multifaceted roles of **HMPO** in innate immunity, its enzymatic functions, and its involvement in key immunological processes.

# Core Functions of HMPO in Innate Immunity

**HMPO**'s primary role in innate immunity is centered around its powerful enzymatic activity. It utilizes hydrogen peroxide (H<sub>2</sub>O<sub>2</sub>) generated during the neutrophil's respiratory burst to oxidize halide ions, primarily chloride (Cl<sup>-</sup>), into highly reactive hypohalous acids, such as hypochlorous acid (HOCl).[5][7]

1. Microbial Killing: The MPO-H<sub>2</sub>O<sub>2</sub>-halide system is a potent microbicidal mechanism.[5][8] HOCl and other reactive oxidants produced by MPO can effectively kill a broad spectrum of pathogens, including bacteria, fungi, and viruses, through the oxidation of essential biomolecules, leading to membrane damage, protein denaturation, and nucleic acid



degradation.[8] While neutrophils from individuals with MPO deficiency can still phagocytose pathogens, their killing efficiency is significantly reduced.[5]

- 2. Neutrophil Extracellular Traps (NETs): MPO is a key component of Neutrophil Extracellular Traps (NETs), which are web-like structures composed of decondensed chromatin, histones, and granular proteins.[1][9] NETs are released by neutrophils to trap and kill pathogens extracellularly.[4][6][9] MPO's role in NET formation is multifaceted; it contributes to chromatin decondensation and its enzymatic activity is thought to be involved in the process.[7]
- 3. Regulation of Inflammation: Beyond its direct microbicidal functions, MPO can also modulate inflammatory responses. It can influence cytokine production and the activity of other immune cells.[2][3] However, the excessive and unregulated activity of MPO can also contribute to tissue damage and the pathology of various inflammatory diseases.[1][3][5]

## **Quantitative Data on HMPO**

The following tables summarize key quantitative data related to Human Myeloperoxidase.

Parameter	Value	Reference
Concentration in Neutrophils	2-5% of total cell protein	[1]
Storage Location	Azurophilic granules	[1][4][6]

Substrate	Product	Catalytic Efficiency (kcat/Km)
Hydrogen Peroxide (H <sub>2</sub> O <sub>2</sub> )	-	High
Chloride (Cl <sup>-</sup> )	Hypochlorous Acid (HOCI)	High
Thiocyanate (SCN <sup>-</sup> )	Hypothiocyanous Acid (HOSCN)	Moderate
Bromide (Br <sup>-</sup> )	Hypobromous Acid (HOBr)	Low

## **Key Signaling Pathways Involving HMPO**

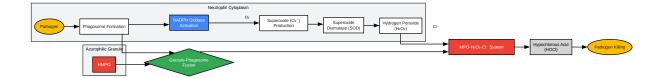


The function of **HMPO** is intricately linked to several signaling pathways within the neutrophil.

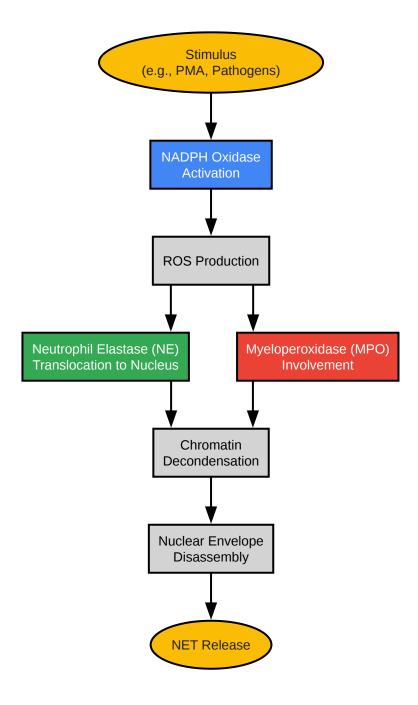
## **HMPO-Mediated Microbial Killing Pathway**

This pathway is initiated upon phagocytosis of a pathogen.

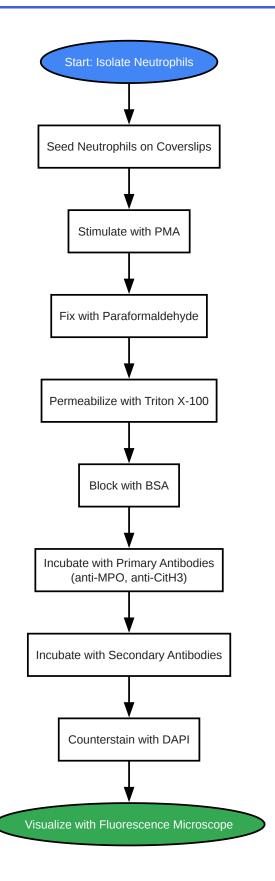












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